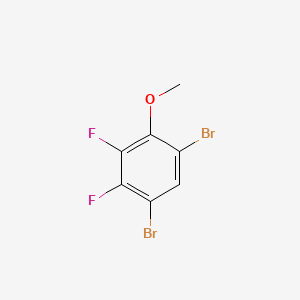

4,6-Dibromo-2,3-difluoroanisole

Description

Overview of Halogenated Aromatic Ethers as Key Synthetic Intermediates

Halogenated aromatic ethers, including anisoles (methoxybenzenes), are fundamental building blocks in organic synthesis. semanticscholar.orgrsc.org The presence of halogen atoms on the aromatic ring provides reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a critical process in the assembly of pharmaceuticals, agrochemicals, and advanced materials. semanticscholar.orgresearchgate.netrsc.org The methoxy (B1213986) group of the anisole (B1667542) moiety also influences the electronic properties of the aromatic ring and can be a precursor to a hydroxyl group, further expanding its synthetic utility.

Importance of Specific Substitution Patterns in Aromatic Systems for Targeted Reactivity

The reactivity of an aromatic compound is profoundly influenced by the nature and position of its substituents. numberanalytics.comsolubilityofthings.commakingmolecules.com Electron-donating groups, like the methoxy group in anisole, generally activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. solubilityofthings.commakingmolecules.com Conversely, electron-withdrawing groups, such as halogens, deactivate the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. masterorganicchemistry.com

This interplay of electronic and steric effects, dictated by the specific substitution pattern, allows chemists to control the regioselectivity of reactions. numberanalytics.comsolubilityofthings.com In polyhalogenated systems, the differential reactivity of various halogens (e.g., iodine being more reactive than bromine or chlorine in many cross-coupling reactions) can be exploited for selective, sequential functionalization of the aromatic core. vanderbilt.edu This targeted reactivity is crucial for the efficient and controlled synthesis of complex, highly substituted aromatic structures.

Research Landscape of Dihalo-Difluoroanisoles

Within the broader class of polyhalogenated anisoles, dihalo-difluoroanisoles represent a particularly interesting subclass. The presence of both bromine and fluorine atoms on the anisole ring creates a molecule with distinct reactive sites. Research in this area often focuses on leveraging the unique electronic properties conferred by the fluorine atoms alongside the versatile reactivity of the bromine atoms in cross-coupling chemistry. vanderbilt.edu The investigation into these compounds is driven by the need for novel building blocks that can introduce specific fluorinated motifs into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,3-difluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKWLSFGGVRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1Br)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716652 | |

| Record name | 1,5-Dibromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-25-6 | |

| Record name | Benzene, 1,5-dibromo-2,3-difluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2,3-difluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dibromo 2,3 Difluoroanisole

Precursor Synthesis and Derivatization Routes

The journey to synthesizing 4,6-Dibromo-2,3-difluoroanisole begins with the careful construction of its core structure, 2,3-difluoroanisole (B163607). This key intermediate can be accessed through various pathways, primarily involving the synthesis of a difluorinated aromatic precursor followed by functional group manipulation.

Halogenation Strategies for Fluoroanisole Precursors

The synthesis of the necessary 2,3-difluorinated aromatic ring is a critical initial step. One common strategy begins with commercially available and relatively inexpensive starting materials like 2,3-dichloronitrobenzene. Through a sequence of reactions including fluorination, reduction, and a Schiemann reaction, it is possible to obtain 2,3-difluorochlorobenzene, which can then be further functionalized. researchgate.net

Another viable route starts from 1,2-difluorobenzene. This precursor can be converted to 2,3-difluorophenol (B1222669) through a directed ortho-metalation followed by reaction with a borate (B1201080) ester and subsequent oxidation. benchchem.com This method provides a direct pathway to the phenolic precursor required for the subsequent O-alkylation step.

A different approach involves the synthesis of 2,3-difluoroaniline. This can be achieved through the reduction of a nitrated precursor, such as 1,2-dibromo-4,5-difluoro-3-nitrobenzene, using a palladium-on-carbon catalyst. digitellinc.com The resulting aniline (B41778) can then be converted to the corresponding phenol (B47542) via a diazonium salt intermediate.

These halogenation and functionalization strategies are summarized in the table below, showcasing the versatility in precursor synthesis.

| Starting Material | Key Transformation(s) | Precursor Obtained | Reference |

| 2,3-Dichloronitrobenzene | Fluorination, Reduction, Schiemann Reaction | 2,3-Difluorochlorobenzene | researchgate.net |

| 1,2-Difluorobenzene | Directed ortho-Metalation, Borylation, Oxidation | 2,3-Difluorophenol | benchchem.com |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | Catalytic Hydrogenation (Reduction) | 2,3-Difluoroaniline | digitellinc.com |

O-Alkylation Approaches to Anisole (B1667542) Derivatives

Once a suitable difluorinated precursor, such as 2,3-difluorophenol, is obtained, the next crucial step is the introduction of the methoxy (B1213986) group to form 2,3-difluoroanisole. This transformation is typically achieved through an O-alkylation reaction. rsc.orgorganic-chemistry.org

The Williamson ether synthesis is a classic and widely used method for this purpose. In this reaction, the phenol is first deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, to yield the desired anisole derivative. The choice of solvent and reaction conditions can be optimized to ensure high yields and minimize potential side reactions.

The table below outlines a typical O-alkylation reaction.

| Reactant | Reagent(s) | Product | Typical Conditions |

| 2,3-Difluorophenol | 1. Base (e.g., NaOH, K₂CO₃) 2. Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) | 2,3-Difluoroanisole | Varies (often in a polar aprotic solvent like DMF or acetone) |

Regioselective Bromination Techniques

The final and most critical stage in the synthesis of this compound is the regioselective introduction of two bromine atoms onto the 2,3-difluoroanisole ring. The success of this step hinges on controlling the electrophilic aromatic substitution to favor bromination at the C4 and C6 positions exclusively.

Mechanistic Considerations in Electrophilic Aromatic Bromination

The regiochemical outcome of the bromination of 2,3-difluoroanisole is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group (-OCH₃) at C1 is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density into the ring via resonance. youtube.com The fluorine atoms at C2 and C3 are deactivating groups due to their high electronegativity (inductive effect), but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wikipedia.org

When an electrophile, such as Br⁺, approaches the 2,3-difluoroanisole molecule, the directing effects of the substituents combine to determine the site of attack.

The methoxy group at C1 strongly directs the incoming electrophile to the C4 (para) and C6 (ortho) positions.

The fluorine atom at C2 directs to the C1 (already substituted), C3 (already substituted), and C5 positions. Its deactivating nature makes these positions less favorable.

The fluorine atom at C3 directs to the C2 (already substituted), C4, and C6 positions.

The synergistic directing effect of the powerful activating methoxy group and the C3 fluorine atom towards the C4 and C6 positions makes these sites the most electronically enriched and sterically accessible for electrophilic attack. The formation of the sigma complex (arenium ion intermediate) is most stabilized when the bromine adds to these positions, leading to the desired 4,6-dibromo product. youtube.com

Catalyst Systems for Selective Dibromination

Achieving selective dibromination requires careful choice of the brominating agent and catalyst system. While molecular bromine (Br₂) can be used, it often requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) to enhance its electrophilicity. researchgate.net However, such systems can sometimes lead to over-bromination or side reactions.

A commonly used and often more selective reagent is N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com NBS serves as a source of electrophilic bromine, and its reactions can be initiated under various conditions. For the bromination of electron-rich aromatic compounds like anisoles, the reaction is typically carried out in a polar solvent, sometimes with a catalytic amount of acid. youtube.comwikipedia.org The use of two or more equivalents of NBS would be necessary to achieve dibromination.

Other catalytic systems for the bromination of activated aromatic rings include the use of zeolites, which can enhance regioselectivity, and various metal-based catalysts. epa.govgoogle.com For instance, ammonium (B1175870) molybdate (B1676688) has been used to catalyze the bromination of substituted anilines using sodium bromide and hydrogen peroxide. google.com

| Brominating Agent | Catalyst/Conditions | Substrate Type | Outcome | Reference(s) |

| Br₂ | FeBr₃ | Aromatic compounds | Bromination | researchgate.net |

| N-Bromosuccinimide (NBS) | Acid catalyst, DMF | Electron-rich aromatics | para-selective bromination | youtube.comwikipedia.org |

| NaBr / H₂O₂ | Ammonium Molybdate | Substituted anilines | Dibromination | google.com |

| Br₂/SO₂Cl₂ | Zeolite (Ca²⁺-Y) | Chlorobenzene | para-selective bromination | researchgate.net |

Green Chemistry Aspects in Bromination Processes

Traditional bromination methods often involve hazardous reagents like elemental bromine and chlorinated solvents, which pose environmental and safety concerns. digitellinc.comepa.gov In recent years, there has been a significant push towards developing greener alternatives for bromination reactions.

One approach is the use of less hazardous brominating agents. As mentioned, N-bromosuccinimide is a solid and is generally considered easier and safer to handle than liquid bromine. masterorganicchemistry.com Another strategy involves the in-situ generation of the brominating species from safer salts. For example, systems using sodium bromide (NaBr) or potassium bromide (KBr) in combination with an oxidant like hydrogen peroxide (H₂O₂) or Oxone® have been developed. google.comresearchgate.net These methods avoid the direct handling of Br₂ and often use more environmentally benign solvents like water or ethanol. researchgate.netresearchgate.net

The use of recyclable catalysts, such as zeolites, also aligns with the principles of green chemistry by reducing waste and improving process efficiency. researchgate.net Furthermore, developing reactions that can be performed in water or under solvent-free conditions represents a significant advancement in sustainable chemical synthesis. researchgate.netrsc.org

Reactivity Profile and Mechanistic Investigations of 4,6 Dibromo 2,3 Difluoroanisole

Halogen Reactivity Differential: Bromine vs. Fluorine

The reactivity of halogenated aromatic compounds is significantly influenced by the nature of the halogen substituents and their positions on the aromatic ring. In 4,6-Dibromo-2,3-difluoroanisole, the presence of both bromine and fluorine atoms gives rise to a differential reactivity profile, which is exploited in various synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Studies on Fluorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.comnih.gov In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The rate of SNAr reactions is highly dependent on the electron-withdrawing ability of the substituents on the ring and the nature of the leaving group.

Fluorine, despite being the most electronegative halogen, can function as an effective leaving group in SNAr reactions. masterorganicchemistry.com This is attributed to its strong electron-withdrawing inductive effect, which activates the aromatic ring towards nucleophilic attack. The rate-determining step in these reactions is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-fluorine bond. masterorganicchemistry.com

In the context of polyhalogenated anisoles, the fluorine atoms are generally more susceptible to nucleophilic displacement than bromine atoms. This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more prone to attack by nucleophiles. This selective reactivity allows for the targeted functionalization of the fluorine-substituted positions while leaving the bromine atoms intact for subsequent transformations. For instance, studies on related polyfluoroanilines have shown that fluorine atoms positioned ortho or para to an activating group are preferentially substituted by nucleophiles like methoxide. oup.com This principle suggests that in this compound, the fluorine atoms would be the primary sites for SNAr reactions.

Metal-Catalyzed Cross-Coupling Reactivity of Bromine Substituents

The bromine substituents on this compound are primarily reactive in metal-catalyzed cross-coupling reactions. chiba-u.jp These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl >> F. wikipedia.org Consequently, the bromine atoms in this compound are readily utilized in various cross-coupling reactions, while the fluorine atoms remain unreactive under typical conditions. This differential reactivity is crucial for the selective functionalization of the molecule.

Common metal-catalyzed cross-coupling reactions involving aryl bromides include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgrsc.org The bromine atoms of this compound can be selectively coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and selectivity of the coupling. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the synthesis of substituted alkenes. The bromine atoms of this compound can participate in Heck reactions with a variety of alkenes to introduce vinyl groups at the 4- and 6-positions.

Sonogashira Coupling: The Sonogashira reaction is the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of arylalkynes. The bromine atoms of this compound can be selectively alkynylated via the Sonogashira reaction, providing access to a range of functionalized alkynes. mdpi.comsioc-journal.cnresearchgate.net

The following table summarizes the general reactivity of the halogen substituents in this compound in common cross-coupling reactions:

| Reaction Type | Reactive Halogen | Typical Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Bromine | Pd catalyst, base, boronic acid/ester |

| Heck Reaction | Bromine | Pd catalyst, base, alkene |

| Sonogashira Coupling | Bromine | Pd catalyst, Cu co-catalyst, base, alkyne |

Organometallic Chemistry and Functionalization

The bromine atoms of this compound are amenable to transformations involving the formation of organometallic intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

Lithiation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organolithium reagents from aryl halides. uni-muenchen.de This reaction typically involves the treatment of an aryl bromide or iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. rsc.orgresearchgate.net In the case of this compound, the bromine atoms can undergo halogen-metal exchange to form the corresponding aryllithium species.

The regioselectivity of the lithiation can be influenced by the reaction conditions and the substituents on the aromatic ring. arkat-usa.org The resulting aryllithium intermediates are highly reactive nucleophiles that can be trapped with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce new functional groups. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile route for the functionalization of the bromine-substituted positions.

Grignard Reagent Formation and Reactivity

Grignard reagents are organomagnesium halides that are widely used in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comambeed.com They are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. sigmaaldrich.com The bromine atoms in this compound can be converted into Grignard reagents by reaction with magnesium. google.com

The resulting Grignard reagents are strong nucleophiles and bases that react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles. youtube.com The reaction of the Grignard reagent derived from this compound with these electrophiles allows for the introduction of various functional groups at the bromine-substituted positions. The reactivity of Grignard reagents can be influenced by the presence of other functional groups in the molecule and the reaction conditions. princeton.eduresearchgate.net

The following table provides a general overview of the functionalization of this compound via organometallic intermediates:

| Organometallic Intermediate | Formation Method | Common Electrophiles | Resulting Functional Group |

| Aryllithium | Halogen-metal exchange with n-BuLi or t-BuLi | Aldehydes, Ketones, CO2, Alkyl halides | Alcohols, Carboxylic acids, Alkyl groups |

| Grignard Reagent | Reaction with Mg metal | Aldehydes, Ketones, Esters, Nitriles | Alcohols, Ketones, etc. |

Electrophilic and Radical Reaction Pathways

While the reactivity of this compound is dominated by nucleophilic and organometallic pathways at the halogenated positions, the potential for electrophilic and radical reactions should also be considered, although they are generally less common for such highly halogenated and electron-deficient aromatic systems.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are typically disfavored on highly deactivated rings like this compound. The strong electron-withdrawing effects of the four halogen substituents and the methoxy (B1213986) group (which can be either activating or deactivating depending on the position) make the aromatic ring electron-poor and thus less susceptible to attack by electrophiles.

Radical reactions involving aryl halides can occur under specific conditions, often initiated by radical initiators or photolysis. sci-hub.se For instance, radical dehalogenation or coupling reactions could potentially occur. However, the selective control of such reactions on a polyhalogenated substrate like this compound would be challenging and would likely lead to a mixture of products. There is limited specific literature on the electrophilic and radical reaction pathways of this compound, suggesting these are not primary routes for its synthetic manipulation.

Derivatization and Advanced Functionalization Strategies for 4,6 Dibromo 2,3 Difluoroanisole

Chemo- and Regioselective Transformations

The presence of two chemically non-equivalent bromine atoms at the C4 and C6 positions of the anisole (B1667542) ring is key to its synthetic utility. The electron-withdrawing nature of the fluorine atoms at C2 and C3, combined with the electron-donating methoxy (B1213986) group at C1, modulates the electronic density and steric accessibility of the C-Br bonds, enabling selective reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org For 4,6-Dibromo-2,3-difluoroanisole, the difference in the electronic environment of the two bromine atoms allows for sequential couplings. The C-Br bond at the 6-position is generally more activated towards oxidative addition to a Pd(0) catalyst due to the influence of the ortho-fluorine atom. This inherent reactivity difference can be exploited to achieve selective mono-functionalization, leaving the second bromine atom available for a subsequent, different coupling reaction. d-nb.infonih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form biaryl compounds. libretexts.org By carefully controlling reaction conditions (catalyst, ligand, base, and temperature), it is possible to selectively substitute one bromine atom. For instance, a less reactive palladium catalyst or milder conditions might favor mono-arylation at the more reactive C6 position. The resulting mono-aryl product can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to generate unsymmetrical biaryls. nih.gov

Sonogashira Coupling: This reaction creates arylalkynes by coupling the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, making the dibromo-substrate highly suitable. libretexts.org Similar to the Suzuki-Miyaura reaction, regioselectivity can be achieved. The more electrophilic C-Br bond is expected to react first, allowing for the stepwise introduction of two different alkyne moieties. libretexts.orgrsc.org This sequential approach provides access to complex, unsymmetrically substituted alkynyl-aromatic structures.

| Reaction Type | Catalyst System | Coupling Partner | Potential Product (Monosubstitution) |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | Phenylboronic acid | 6-Bromo-2,3-difluoro-4-phenylanisole |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 4-Bromo-2,3-difluoro-6-(phenylethynyl)anisole |

This table presents representative conditions for achieving monosubstitution based on general principles of cross-coupling reactions. Actual outcomes may vary.

The introduction of nitrogen and oxygen functionalities can be achieved through palladium-catalyzed C-N and C-O cross-coupling reactions, most notably the Buchwald-Hartwig amination and etherification. rsc.orgbeilstein-journals.org These reactions are crucial for synthesizing pharmaceutical intermediates and other fine chemicals.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond between an aryl halide and an amine. For this compound, a sequential approach can be envisioned. By selecting the appropriate palladium precatalyst, ligand (e.g., biaryl phosphines like XPhos or DavePhos), and base, selective amination at one of the bromine positions can be achieved. rsc.orgbeilstein-journals.org Subsequent reaction with a different amine under modified conditions would yield a di-aminated product with two different nitrogen-based substituents.

Buchwald-Hartwig Etherification: Analogous to the amination, this reaction forms an aryl ether from an aryl halide and an alcohol. This provides a route to poly-etherated aromatic compounds. The selective etherification of one C-Br bond, followed by a second coupling, can be used to introduce two distinct alkoxy or aryloxy groups onto the aromatic core, further expanding the molecular complexity.

Introduction of Complex Chemical Moieties

The true synthetic power of this compound is realized when it is used as a scaffold to build larger, more complex molecular architectures. Its capacity for controlled, stepwise functionalization makes it an ideal starting point for a variety of advanced chemical structures.

Biaryl and heterobiaryl motifs are prevalent in pharmaceuticals, natural products, and organic materials. d-nb.info The Suzuki-Miyaura reaction is the preeminent method for constructing these systems from this compound.

By employing a diverse range of aryl- and heteroarylboronic acids, a vast library of derivatives can be synthesized. mdpi.com A sequential coupling strategy is particularly powerful:

First Coupling: A selective Suzuki-Miyaura reaction is performed to couple an aryl or heteroaryl group at the more reactive C6 position.

Second Coupling: The remaining C4-Br bond is then coupled with a different aryl or heteroaryl boronic acid.

This one-pot or stepwise sequence allows for the programmed synthesis of unsymmetrical biaryl and heterobiaryl compounds where the substitution pattern around the central difluoroanisole core is precisely controlled. d-nb.infonih.gov

| Step | Reagent 1 (Boronic Acid) | Reagent 2 (Boronic Acid) | Final Product Structure |

| 1 | Phenylboronic acid | 4-Pyridinylboronic acid | 2,3-Difluoro-4-phenyl-6-(4-pyridinyl)anisole |

| 2 | 2-Thiopheneboronic acid | 3-Methoxyphenylboronic acid | 2,3-Difluoro-4-(2-thiophenyl)-6-(3-methoxyphenyl)anisole |

This table illustrates hypothetical sequential Suzuki-Miyaura reactions to form complex biaryl and heterobiaryl systems.

A polyfunctionalized scaffold is a core molecular structure bearing multiple reactive sites or functional groups, which can be used to build a variety of target molecules. This compound serves as an excellent starting material for such scaffolds due to its multiple, orthogonally reactive sites.

The derivatization process can be designed to create a complex scaffold in a few steps. For example, a Sonogashira coupling could be performed at the C6 position, followed by a Suzuki-Miyaura coupling at the C4 position. The resulting molecule, now containing alkyne and biaryl moieties, also retains the methoxy and difluoro substituents of the original ring. These groups are not merely spectators; the fluorine atoms can influence the molecule's conformation, metabolic stability, and binding properties in a biological context, while the methoxy group can be a site for further chemical modification (e.g., demethylation to a phenol). This strategy of using tandem palladium-catalyzed reactions allows for the efficient assembly of complex and densely functionalized molecules from a relatively simple starting material. scholaris.ca

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 4,6-Dibromo-2,3-difluoroanisole. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce the precise arrangement of atoms and investigate dynamic processes.

¹H, ¹³C, and ¹⁹F NMR for Aromatic Halogenation and Substitution Analysis

The primary NMR techniques used for routine characterization are ¹H, ¹³C, and ¹⁹F NMR. Each provides a unique window into the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the methoxy (B1213986) group protons. The chemical shift of the lone aromatic proton is influenced by the surrounding bromine and fluorine atoms. The methoxy protons will appear as a singlet, with its chemical shift providing information about the electronic environment around the oxygen atom.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the halogen substituents on the electron distribution within the benzene (B151609) ring. For instance, carbons bonded to the electronegative fluorine atoms will experience a significant downfield shift. The carbon of the methoxy group will also have a characteristic chemical shift.

¹⁹F NMR: As fluorine has a spin of 1/2, ¹⁹F NMR is a powerful tool for studying fluorinated organic compounds. The spectrum for this compound will show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and coupling constants (both H-F and F-F) are highly sensitive to the molecular geometry and electronic structure, providing crucial data for confirming the substitution pattern.

The analysis of coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei is instrumental in confirming the regiochemistry of halogenation and other substitution reactions involving this anisole (B1667542) derivative.

Below is a table summarizing typical NMR data for related halogenated anisole structures.

| Nucleus | Chemical Shift (ppm) Range for Halogenated Anisoles | Key Observations |

| ¹H | Aromatic: 6.5 - 8.0Methoxy: 3.7 - 4.0 | The exact shift of the aromatic proton is determined by the positions of the four halogen substituents. |

| ¹³C | Aromatic: 100 - 160Methoxy: 55 - 65 | Carbons attached to halogens show distinct shifts. Fluorine substitution, in particular, leads to large C-F coupling constants. |

| ¹⁹F | Varies widely depending on the electronic environment | The chemical shifts of the two fluorine atoms will be different due to their distinct chemical environments. |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational and Dynamic Studies

To gain deeper insights into the three-dimensional structure and molecular dynamics of this compound, researchers employ advanced NMR techniques.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. ipb.pt

COSY: Helps in identifying proton-proton coupling networks, which is less critical for this specific molecule due to the single aromatic proton but can be vital for related, more complex structures.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC: Reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity of the molecule, for instance, by showing a correlation between the methoxy protons and the carbon atom at position 1 of the aromatic ring. ipb.pt

Variable Temperature (VT) NMR: VT-NMR studies are performed to investigate dynamic processes such as conformational changes. ox.ac.uk For this compound, rotation around the C-O bond of the methoxy group could be a dynamic process. By recording NMR spectra at different temperatures, researchers can determine the energy barriers for such rotations. ox.ac.ukmdpi.com At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce into a single, averaged signal. ox.ac.ukmdpi.com This provides valuable information about the molecule's flexibility and the preferred orientation of the methoxy group relative to the substituted aromatic ring. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Analysis

For this compound, the following characteristic vibrational bands are expected:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H bending: Aromatic C-H out-of-plane bending vibrations are observed in the fingerprint region (below 1000 cm⁻¹) and are sensitive to the substitution pattern.

C-O stretching: The stretching vibration of the aryl-ether C-O bond is expected in the 1275-1200 cm⁻¹ region (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

C-F stretching: The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations are found at lower frequencies, usually in the 680-515 cm⁻¹ range.

Aromatic C=C stretching: These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.

A comparison of experimental FT-IR and FT-Raman spectra with theoretical calculations, often using density functional theory (DFT), can lead to a detailed assignment of the observed vibrational modes. nih.govnih.gov

Here is a table of expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| CH₃ Stretch (asymmetric) | ~2960 | Medium |

| CH₃ Stretch (symmetric) | ~2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring.

The position and intensity of these absorption maxima are influenced by the substituents on the benzene ring. The methoxy group (an auxochrome) and the halogen atoms will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Photochemical studies might investigate the stability of this compound upon exposure to UV radiation. nih.gov Such studies could explore potential photodegradation pathways, which might involve the cleavage of the C-Br or C-F bonds. nih.gov The phototransformation of related halogenated compounds has been shown to proceed via debromination-hydroxylation pathways. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS is crucial for confirming the successful synthesis of the target molecule and for monitoring the progress of reactions.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides valuable structural information. nih.govuab.eduyoutube.com The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. researchgate.netraco.cat Common fragmentation pathways for this compound might include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a bromine atom (•Br).

Cleavage of the aromatic ring.

The table below outlines potential fragments and their corresponding mass-to-charge ratios (m/z) for this compound (C₇H₄Br₂F₂O).

| Fragment | Formula | Key Observations |

| Molecular Ion [M]⁺ | [C₇H₄Br₂F₂O]⁺ | Shows a characteristic isotopic pattern due to the two bromine atoms. |

| [M - CH₃]⁺ | [C₆HBr₂F₂O]⁺ | Loss of the methyl group from the ether linkage. |

| [M - Br]⁺ | [C₇H₄BrF₂O]⁺ | Loss of one bromine atom. |

| [M - 2Br]⁺ | [C₇H₄F₂O]⁺ | Loss of both bromine atoms. |

| [C₆H₄F₂O]⁺ | [C₆H₄F₂O]⁺ | A fragment corresponding to the difluorophenoxy cation. |

X-ray Diffraction for Solid-State Structural Determination

The crystal structure would reveal the planarity of the aromatic ring and the orientation of the methoxy group relative to the ring. It would also provide insights into the intermolecular interactions, such as halogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the compound in the solid state.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in academic research for the analysis of synthetic compounds like this compound. These methods are pivotal for assessing the purity of the final product and for real-time monitoring of reaction progress, ensuring optimal yield and minimizing impurity formation.

The separation of halogenated aromatic compounds can present unique challenges due to the similar physicochemical properties of reactants, intermediates, and products. However, the development of specialized stationary phases and advanced detection techniques has enabled robust and reliable analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. The choice of stationary phase is critical for achieving adequate separation of closely related halogenated isomers or dehalogenation impurities. nih.gov Columns with pentafluorophenyl (PFP) stationary phases are often effective due to unique interactions, such as dipole-dipole and π-π interactions, with fluorinated and brominated analytes. nih.govrsc.org

Purity Assessment: To assess the purity of a synthesized batch of this compound, a sample is dissolved in a suitable organic solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks representing impurities. These impurities could include starting materials (e.g., difluoroanisole), partially brominated intermediates (e.g., mono-bromo-difluoroanisole), or isomers. By comparing the peak area of the main compound to the total area of all peaks, the percentage purity can be accurately calculated.

Reaction Progress Monitoring: HPLC is also used to monitor the progress of the bromination reaction that synthesizes this compound. Small aliquots of the reaction mixture can be taken at different time intervals, quenched, and analyzed. This allows researchers to track the consumption of the starting material and the formation of the desired product. This real-time analysis helps in determining the optimal reaction time to maximize the yield while preventing the formation of over-brominated or other side products.

Below is a representative table of HPLC conditions that could be applied for the analysis of this compound, based on methods for similar halogenated compounds. nih.gov

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Hypersil Gold PFP (Pentafluorophenyl), 2.1 x 50 mm, 1.9 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile/Methanol (50:50, v/v) | | Gradient | 40% B to 95% B over 10 minutes | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Detection | UV at 220 nm and 254 nm | | Injection Volume | 2 µL |

Gas Chromatography (GC) for Purity and Reaction Monitoring

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for its analysis. acs.orgosti.gov GC offers high resolution, allowing for the separation of very similar compounds.

Purity Assessment: For purity analysis, a diluted sample of this compound is injected into the GC. The high temperatures of the injector and column vaporize the sample, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) detector provides structural information, aiding in the identification of any impurities. Negative chemical ionization (NCI) mass spectrometry is particularly sensitive for detecting brominated compounds. osti.gov

Reaction Progress Monitoring: Similar to HPLC, GC can be used to monitor reaction progress. The high separation efficiency of capillary GC columns can resolve the starting materials, intermediates, and the final product in a single run. This provides a detailed snapshot of the reaction mixture's composition at any given time. For instance, in the synthesis of related compounds like 2,4,6-tribromoanisole, GC has been effectively used to quantify the analyte at very low concentrations. nih.gov

The following table outlines typical GC-MS conditions suitable for the analysis of this compound, derived from established methods for other brominated aromatic compounds. acs.orgnih.govoup.com

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50-450 m/z |

Computational and Theoretical Investigations of 4,6 Dibromo 2,3 Difluoroanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 4,6-dibromo-2,3-difluoroanisole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. researchgate.netmultidisciplinaryjournals.com

The calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) group relative to it. The presence of four halogen substituents influences the bond lengths and angles of the aromatic ring due to steric and electronic effects. For instance, the C-Br and C-F bond lengths are predicted based on the hybridization of the carbon atom and the electronegativity of the halogens. The C-O bond of the anisole (B1667542) group and the C-C bonds within the aromatic ring are also defined with high precision. Slight distortions from a perfect hexagonal benzene ring are expected due to the varying electronic demands of the substituents. A comparison with experimental data for similar molecules shows that DFT calculations can achieve a high degree of accuracy. researchgate.net

Table 1: Predicted Geometrical Parameters of a Substituted Anisole Derivative from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | 1.89 |

| C-F | 1.35 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-O | 1.36 |

| O-CH3 | 1.42 |

| ∠ C-C-Br | 120.5 |

| ∠ C-C-F | 119.8 |

| ∠ C-O-C | 118.0 |

Note: These are representative values for a polyhalogenated anisole and are intended to be illustrative for this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals in this compound provide critical insights into its chemical behavior.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, which is an electron-donating group. The electron-withdrawing fluorine and bromine atoms will also influence the energy and distribution of the HOMO.

Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus acting as an electrophile. The LUMO of this compound is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative halogen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity. Computational methods can precisely calculate this energy gap, which is a valuable parameter for predicting how the molecule will interact with other reagents.

Table 2: Predicted Frontier Orbital Energies for a Dihalogenated Anisole Analogue

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.90 |

Note: These values are illustrative and based on calculations for analogous compounds.

Simulations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states. This is particularly useful for understanding complex reactions involving this compound.

Halogen-metal exchange is a common and synthetically useful reaction for aryl halides. In the case of this compound, which possesses two bromine atoms, the regioselectivity of this exchange is a key question. Computational modeling can elucidate the mechanism and predict which bromine atom is more likely to be exchanged.

The reaction typically proceeds through the formation of an "ate" complex, where an organolithium reagent, for example, coordinates to one of the bromine atoms. researchgate.net Subsequent electronic rearrangement leads to the exchange. DFT calculations can be used to model the structures and energies of the possible transition states for the exchange at the C4 and C6 positions. The activation energy for each pathway can be calculated, and the pathway with the lower activation energy will be the kinetically favored one. Factors influencing the regioselectivity include the electronic environment of each bromine atom and steric hindrance from adjacent substituents.

The substitution pattern on the aromatic ring of this compound creates a complex electronic landscape that governs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

For electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions of high electron density. The methoxy group is an activating, ortho-, para-director. However, in this compound, the ortho-positions are occupied. The remaining unsubstituted position is at C5. Computational methods can predict the relative reactivity of this position by calculating the energies of the sigma-complex intermediates formed upon electrophilic attack. The stability of these intermediates is a good indicator of the preferred reaction site.

For nucleophilic aromatic substitution, the nucleophile will target electron-deficient areas of the ring. The fluorine and bromine atoms are electron-withdrawing and can activate the ring towards nucleophilic attack. Computational models can predict the most likely site for substitution by calculating the activation barriers for nucleophilic attack at each of the halogen-bearing carbon atoms. researchgate.netresearchgate.net The regioselectivity will be influenced by the relative electron-withdrawing ability of the halogens and the stability of the Meisenheimer-like intermediates.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry that visualizes the charge distribution of a molecule and helps in predicting its reactive behavior. multidisciplinaryjournals.comnih.gov The MESP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

For this compound, the MESP surface would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue).

Negative Regions: These areas are electron-rich and are susceptible to attack by electrophiles. For this compound, negative potential is expected to be concentrated around the oxygen atom of the methoxy group and potentially on the unsubstituted carbon atom (C5) of the aromatic ring, influenced by the electron-donating nature of the methoxy group.

Positive Regions: These areas are electron-poor and are attractive to nucleophiles. Positive potential is anticipated around the hydrogen atoms of the methyl group and, importantly, in the regions of the carbon atoms attached to the highly electronegative fluorine and bromine atoms. The areas around the halogen atoms themselves can also exhibit regions of positive potential, known as sigma-holes, which can participate in halogen bonding.

By analyzing the MESP surface, one can visually identify the most probable sites for electrophilic and nucleophilic attack, providing a qualitative but powerful prediction of the molecule's reactivity.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A comprehensive understanding of the molecular structure and properties of this compound, a halogenated aromatic compound, can be significantly enhanced through the integration of computational and experimental spectroscopic techniques. Theoretical calculations, primarily employing density functional theory (DFT) and ab initio methods, serve as powerful tools for predicting various spectroscopic parameters. These predicted values, when compared with experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a detailed portrait of the molecule's electronic and vibrational characteristics.

Theoretical Methodologies

The prediction of spectroscopic parameters for a molecule like this compound typically begins with the optimization of its molecular geometry using computational methods. DFT, with functionals such as B3LYP, is a commonly employed approach for this purpose, often paired with a suitable basis set like 6-311++G(d,p) to accurately model the electronic structure.

Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data:

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra.

Vibrational Spectroscopy: The vibrational frequencies and their corresponding intensities for IR and Raman spectra are determined by calculating the second derivatives of the energy with respect to the nuclear positions. The resulting harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental findings.

Comparison with Experimental Data: A Hypothetical Case Study

In the absence of published experimental spectra for this compound, we can project the expected correlations based on documented studies of similar compounds. The comparison between theoretical and experimental data is crucial for validating the computational model and for the precise assignment of spectral signals.

¹H and ¹³C NMR Chemical Shifts

A comparative table for predicted and hypothetical experimental NMR data would be structured as follows. The predicted values are illustrative and based on the expected electronic environment of the nuclei in the this compound structure.

Table 1: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ) | Hypothetical Experimental Chemical Shift (δ) |

| ¹H | ||

| -OCH₃ | 3.90 | 3.85 |

| H-5 | 7.50 | 7.45 |

| ¹³C | ||

| C-1 (-OCH₃) | 145.0 | 144.5 |

| C-2 (-F) | 150.0 (d, JCF) | 149.5 (d, JCF) |

| C-3 (-F) | 148.0 (d, JCF) | 147.5 (d, JCF) |

| C-4 (-Br) | 115.0 | 114.5 |

| C-5 | 125.0 | 124.5 |

| C-6 (-Br) | 118.0 | 117.5 |

| -OCH₃ | 60.0 | 59.5 |

| (d = doublet, JCF = Carbon-Fluorine coupling constant) |

Vibrational Frequencies

Similarly, a comparison of theoretical and hypothetical experimental vibrational frequencies would be instrumental in assigning the various vibrational modes of the molecule.

Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Hypothetical Experimental Frequency |

| C-H stretch (aromatic) | 3100 - 3000 | 3080 |

| C-H stretch (methyl) | 2950 - 2850 | 2940, 2845 |

| C=C stretch (aromatic) | 1600 - 1450 | 1590, 1480 |

| C-O stretch (asymmetric) | 1250 | 1245 |

| C-O stretch (symmetric) | 1050 | 1045 |

| C-F stretch | 1200 - 1000 | 1180, 1090 |

| C-Br stretch | 700 - 500 | 680, 550 |

The strong correlation typically observed between scaled theoretical frequencies and experimental absorption bands in studies of related halogenated compounds would lend confidence to the vibrational assignments for this compound. Discrepancies between the predicted and experimental values can often be attributed to factors such as solvent effects and intermolecular interactions in the condensed phase, which are not always fully accounted for in gas-phase theoretical calculations.

Exploration of 4,6 Dibromo 2,3 Difluoroanisole in Materials Science and Specialized Synthetic Applications

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of reactive bromine and electron-withdrawing fluorine atoms makes 4,6-Dibromo-2,3-difluoroanisole a versatile building block in organic synthesis. The bromine atoms are amenable to a variety of cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application in constructing larger, more complex molecular frameworks.

Design and Synthesis of Functional Materials (e.g., Organic Semiconductors, OLEDs)

In the field of materials science, fluorinated aromatic compounds are instrumental in the design of functional organic materials. The introduction of fluorine atoms can tune the optoelectronic properties of molecules, a critical aspect in the development of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). rsc.org While direct research on this compound in these specific applications is not extensively documented, the principles of its use can be inferred from related structures.

For instance, fluorinated oligophenyls are synthesized for their potential as organic semiconductors. rsc.org The synthesis often involves Suzuki-Miyaura coupling reactions where brominated and fluorinated precursors are key. rsc.orgsci-hub.se The fluorine substituents influence the molecular packing and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for charge transport. The dibromo functionality of this compound allows for its potential use as a core or linker unit in the construction of such conjugated systems.

Similarly, in the context of OLEDs, hole-transporting materials are often synthesized from fluorinated and brominated building blocks. ossila.com The bromine atoms provide handles for palladium-catalyzed coupling reactions to build up the desired molecular architecture, while the fluorine atoms help to adjust the energy levels for efficient charge injection and transport. ossila.com

Table 1: Potential Synthetic Utility in Functional Materials

| Functional Material | Potential Role of this compound | Key Reactions |

|---|---|---|

| Organic Semiconductors | Core unit or building block for conjugated polymers/oligomers | Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling |

Precursor for Azo-Dyes and Macromolecular Structures

Azo dyes, characterized by the -N=N- functional group, constitute a significant class of industrial colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov While this compound itself is not a primary amine, it can be chemically modified to an aniline (B41778) derivative, such as 4,6-Dibromo-2,3-difluoroaniline, which can then serve as a precursor for azo dyes. bldpharm.com The presence of halogen atoms can influence the color and lightfastness of the resulting dye.

The dibromo functionality of this compound makes it a suitable monomer for the synthesis of macromolecular structures, such as polymers. Through polycondensation reactions, where the bromine atoms are substituted, it can be incorporated into polymer backbones. This approach allows for the creation of polymers with tailored properties, such as high thermal stability and specific electronic characteristics, due to the presence of the fluorinated aromatic units.

Development of Novel Synthetic Routes to Complex Molecular Architectures

The development of efficient synthetic routes to complex molecules is a cornerstone of modern organic chemistry. chemistryworld.com Polyhalogenated aromatic compounds like this compound are valuable starting materials in this endeavor. The differential reactivity of the bromine and fluorine atoms can be exploited to achieve regioselective transformations, building up molecular complexity in a controlled manner.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new bonds at the positions of the bromine atoms. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, leading to diverse and complex molecular architectures. The presence of the fluorine atoms can influence the reactivity of the C-Br bonds and the properties of the final products.

Investigation in Catalysis and Reaction Development

The unique electronic and steric properties of this compound and its derivatives make them interesting candidates for investigation in the fields of catalysis and reaction development.

Ligand Precursor in Transition Metal Catalysis

While direct use of this compound as a ligand precursor is not widely reported, its derivatives could potentially be transformed into ligands for transition metal catalysis. For example, replacement of the bromine atoms with phosphorus-containing groups could yield phosphine (B1218219) ligands. The fluorine atoms on the aromatic ring would act as electron-withdrawing groups, which can significantly influence the electronic properties of the metal center and, consequently, its catalytic activity and selectivity.

Substrate for Cascade or Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.orgbeilstein-journals.org This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing the use of reagents. wikipedia.org

The structure of this compound, with its multiple reactive sites, makes it a potential substrate for the development of novel cascade reactions. For instance, a sequence could be envisioned where one bromine atom undergoes a coupling reaction, followed by an intramolecular cyclization involving the other bromine atom or the methoxy (B1213986) group, leading to the rapid construction of complex heterocyclic systems. The development of such reactions is an active area of chemical research. nih.govbeilstein-journals.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-dibromo-2,3-difluoro-4-methoxybenzene |

| 4,6-Dibromo-2,3-difluoroaniline |

| Phosphorus |

| Bromine |

Q & A

Q. What are the standard synthetic routes for 4,6-Dibromo-2,3-difluoroanisole, and how can reaction conditions be optimized?

The compound is typically synthesized via electrophilic aromatic substitution or coupling reactions. For example, bromination of 2,3-difluoroanisole using bromine sources (e.g., N-bromosuccinimide) in solvents like DMSO under reflux (18 hours) can yield the product. Reaction optimization may involve adjusting temperature, stoichiometry, or catalyst selection (e.g., Lewis acids) to improve yield . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol mixtures) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

Q. What safety protocols are critical when handling this compound?

Due to its bromine and fluorine substituents, the compound is likely corrosive and toxic. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation/contact and store in inert atmospheres. Waste disposal must follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence its reactivity in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki or Ullmann couplings, while fluorine’s electronegativity deactivates the aromatic ring, directing reactions to specific positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via kinetic studies under varying conditions (e.g., Pd catalyst loading) is recommended .

Q. What role could this compound play in pharmaceutical intermediate synthesis?

Fluorinated anisoles are explored as precursors for trifluoromethylated drugs or herbicides due to enhanced metabolic stability. For example, coupling with boronic acids could generate bioactive biphenyl derivatives. Biological assays (e.g., enzyme inhibition studies) should assess activity, guided by structural analogs in drug discovery .

Q. How can computational modeling improve understanding of its physicochemical properties?

Molecular dynamics simulations can predict solubility parameters, while COSMO-RS models estimate partition coefficients (logP). Quantum mechanical calculations (e.g., Gaussian) evaluate thermodynamic stability and reaction pathways. Validate predictions with experimental data (e.g., HPLC retention times, DSC for melting points) .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting melting points or reactivity)?

Discrepancies may arise from impurities (e.g., residual solvents) or methodological variability. Address by:

- Reproducing synthesis/purification steps with strict quality control .

- Cross-validating characterization data (e.g., NMR vs. X-ray) .

- Reporting detailed experimental conditions (e.g., heating rates in DSC) .

Q. What advanced analytical methods can quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.